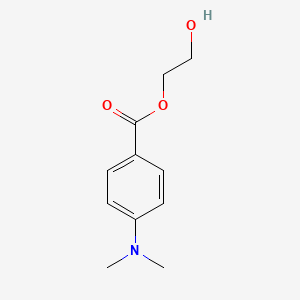

2-Hydroxyethyl 4-(dimethylamino)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

2-hydroxyethyl 4-(dimethylamino)benzoate |

InChI |

InChI=1S/C11H15NO3/c1-12(2)10-5-3-9(4-6-10)11(14)15-8-7-13/h3-6,13H,7-8H2,1-2H3 |

InChI-Schlüssel |

NAEJEHRMNNEDJO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(Dimethylamino)benzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxyethyl 4-(dimethylamino)benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyethyl 4-(dimethylamino)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl 4-(dimethylamino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

2-Ethylhexyl 4-(Dimethylamino)benzoate (Padimate O)

Stability and Environmental Impact :

Structural Distinction :

Ethyl 4-(Dimethylamino)benzoate

Functional Differences :

Other Esters of 4-(Dimethylamino)benzoic Acid

- Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate: A UV-absorbing compound with a diethylamino-hydroxyphenyl moiety; used in advanced materials or cosmetics .

Comparative Analysis Table

Research Findings and Implications

- The latter’s photodegradation limits its use in long-term applications .

- Environmental Persistence : Padimate O’s transformation products in water systems necessitate eco-toxicity studies, whereas EDAB’s controlled dental use minimizes environmental release .

- Analytical Utility: Ethyl 4-(dimethylamino)benzoate’s role in qNMR underscores the importance of tailored solubility and spectral properties, distinct from its hydroxyethyl analog .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 2-Hydroxyethyl 4-(dimethylamino)benzoate in polymer matrices?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify the compound in resin formulations. Calibrate with standard solutions of known concentrations.

- Spectroscopy : Employ H NMR (400 MHz, CDCl) to confirm structural integrity, focusing on the dimethylamino (-N(CH)) and hydroxyethyl (-OCHCHOH) moieties. FTIR can validate functional groups (e.g., C=O stretch at ~1700 cm) .

- Data Interpretation : Compare retention times (HPLC) and spectral peaks (NMR/FTIR) against reference standards to ensure purity >95%.

Q. How does the molecular structure of 2-Hydroxyethyl 4-(dimethylamino)benzoate influence its role as a co-initiator in photopolymerization?

- Mechanistic Insight :

- The dimethylamino group acts as an electron donor, enhancing the redox interaction with camphorquinone (CQ) under blue light (λ = 468 nm). This accelerates free radical generation, critical for initiating methacrylate polymerization.

- The hydroxyethyl group improves solubility in hydrophilic resin matrices, ensuring homogeneous distribution .

- Experimental Validation : Measure polymerization kinetics using real-time FTIR to track methacrylate conversion rates.

Advanced Research Questions

Q. How do varying co-initiator ratios (e.g., CQ/amine) affect the degree of conversion in resin-based materials?

- Experimental Design :

- Prepare resin formulations with CQ:amine ratios (1:1 vs. 1:2).

- Cure samples using a blue LED light (1000 mW/cm, 20 sec) and quantify conversion via FTIR or Raman spectroscopy.

- Key Findings :

| CQ:Amine Ratio | Degree of Conversion (%) | Flexural Strength (MPa) |

|---|---|---|

| 1:1 | 65 ± 3 | 85 ± 5 |

| 1:2 | 78 ± 2 | 110 ± 7 |

- A 1:2 ratio enhances conversion and mechanical properties due to optimized electron transfer efficiency .

Q. What methodologies are employed to assess the environmental persistence of 2-Hydroxyethyl 4-(dimethylamino)benzoate degradation products?

- Degradation Pathways :

- Photolysis : Expose aqueous solutions to simulated sunlight (λ > 290 nm) and analyze transformation products via LC-QTOF-MS. Major products include demethylated derivatives and hydroxylated intermediates .

- Oxidative Degradation : Treat with reactive oxygen species (ROS) like •OH or Cl. Monitor formaldehyde formation via HPLC-UV or spectrophotometry (Nash reagent method) .

Q. How does diphenyliodonium hexafluorophosphate (DPI) influence the photopolymerization efficiency of systems containing 2-Hydroxyethyl 4-(dimethylamino)benzoate?

- Mechanistic Role :

- DPI acts as a tertiary accelerator, reducing oxygen inhibition by scavenging free radicals. This synergizes with the co-initiator to enhance polymerization depth.

- Experimental Results :

- Without DPI : Degree of conversion = 72 ± 4%

- With DPI (1 wt%) : Degree of conversion = 88 ± 3%

- DPI increases crosslink density but may reduce biocompatibility due to iodonium byproducts .

Q. What are the implications of 2-Hydroxyethyl 4-(dimethylamino)benzoate’s photochemical stability in biomedical applications?

- Stability Testing :

- Expose adhesive films to UV-A (320–400 nm) for 500 hours. Assess mechanical properties (e.g., tensile strength) and leachables via GC-MS.

- Critical Finding :

- Post-aging, tensile strength decreases by 15%, with trace amounts of 4-(dimethylamino)benzoic acid detected as a degradation product. This necessitates stabilizers like hindered amine light stabilizers (HALS) for long-term applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.